

In-Depth Technical Guide to 1,3-Di-ptolylcarbodiimide

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Compound of Interest		
Compound Name:	1,3-Di-p-tolylcarbodiimide	
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This technical guide provides a comprehensive overview of **1,3-Di-p-tolylcarbodiimide**, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines a general experimental protocol for its application in amide bond formation, and illustrates the underlying reaction mechanism.

Core Properties of 1,3-Di-p-tolylcarbodiimide

1,3-Di-p-tolylcarbodiimide is a member of the carbodiimide family, widely utilized as a coupling agent to facilitate the formation of amide and ester bonds. Its efficacy in promoting these condensation reactions makes it a valuable tool in peptide synthesis and the development of small molecule therapeutics.

A summary of its key quantitative data is presented in the table below for easy reference.

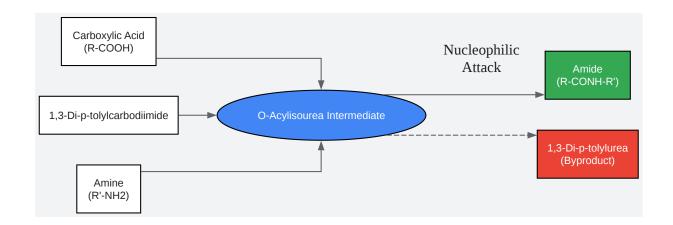


Property	Value	Citations
Molecular Weight	222.29 g/mol	[1][2][3]
Molecular Formula	C15H14N2	[1][2][4]
Melting Point	56-58 °C	[1]
Boiling Point	221-223 °C at 20 mmHg	[1]
Appearance	White to off-white or light yellow powder	[1]
Solubility	Soluble in diethyl ether, benzene, pyridine, t-butanol	
Storage Temperature	2-8 °C	[1]

Mechanism of Amide Bond Formation

The primary function of **1,3-Di-p-tolylcarbodiimide** in amide synthesis is the activation of a carboxylic acid. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the byproduct, **1,3-di-p-tolylurea**.

The general workflow for this process is depicted in the following diagram:



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Caption: General reaction pathway for amide bond formation mediated by **1,3-Di-p-tolylcarbodiimide**.

Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following provides a general protocol for the coupling of a carboxylic acid and an amine using **1,3-Di-p-tolylcarbodiimide**.

Objective: To synthesize an amide from a carboxylic acid and a primary or secondary amine.

Materials:

- Carboxylic acid
- Amine
- 1,3-Di-p-tolylcarbodiimide
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Stir plate and stir bar
- Round-bottom flask
- Apparatus for filtration
- Rotary evaporator
- Silica gel for column chromatography (if necessary for purification)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.
- Addition of Amine: To the stirred solution, add the amine (1.0-1.2 equivalents).



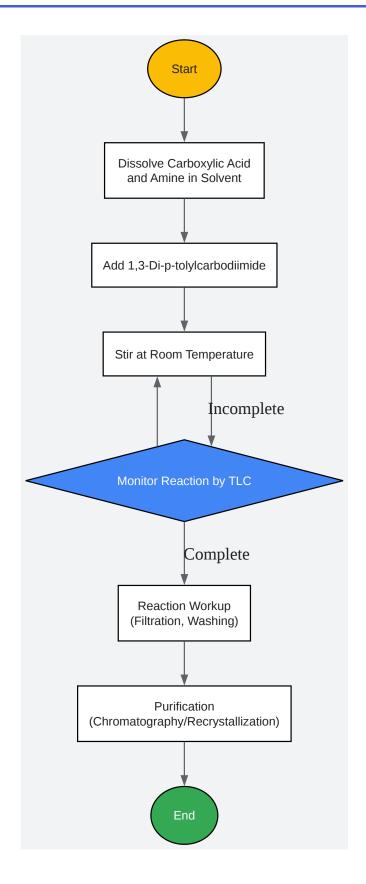
- Activation with Carbodiimide: Add 1,3-Di-p-tolylcarbodiimide (1.1-1.2 equivalents) portionwise to the reaction mixture at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the
 reaction can be monitored by thin-layer chromatography (TLC) by observing the
 consumption of the starting materials. Reaction times can range from a few hours to
 overnight.

Workup:

- Once the reaction is complete, the byproduct, 1,3-di-p-tolylurea, which is often insoluble in the reaction solvent, can be removed by filtration.
- The filtrate is then typically washed successively with a dilute acid solution (e.g., 1N HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),
 filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude amide product can be purified, if necessary, by recrystallization or silica gel column chromatography.

The logical flow of the experimental procedure is outlined below:





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Caption: A typical experimental workflow for amide synthesis using **1,3-Di-p-tolylcarbodiimide**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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